2-({[7-(3-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole
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Overview
Description
2-({[7-(3-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains multiple fused rings, including a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[7-(3-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({[7-(3-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, organometallic compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-({[7-(3-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[7-(3-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyrimidines: Studied for their potential as enzyme inhibitors and therapeutic agents.
1,2,3-Triazoles: Widely used in medicinal chemistry for their versatility and biological activity.
Uniqueness
2-({[7-(3-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C24H20N6O2S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[[10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C24H20N6O2S/c1-14-15(2)30(16-7-6-8-17(11-16)31-3)22-21(14)23-27-20(28-29(23)13-25-22)12-33-24-26-18-9-4-5-10-19(18)32-24/h4-11,13H,12H2,1-3H3 |
InChI Key |
VCKPJHQAKCDBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)C6=CC(=CC=C6)OC)C |
Origin of Product |
United States |
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